molecular formula C10H15NO4 B14428511 Methyl 2-(diacetylamino)-3-methylbut-2-enoate CAS No. 81629-71-2

Methyl 2-(diacetylamino)-3-methylbut-2-enoate

Cat. No.: B14428511
CAS No.: 81629-71-2
M. Wt: 213.23 g/mol
InChI Key: AIIKRMFCJJBIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(diacetylamino)-3-methylbut-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)-3-methylbut-2-enoate typically involves the reaction of 2-methyl-3-buten-2-ol with diacetylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diacetylamino)-3-methylbut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(diacetylamino)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(diacetylamino)-3-methylbut-2-enoate exerts its effects involves interactions with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and its role in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)-3-methylbut-2-enoate: Similar structure but with one less acetyl group.

    Ethyl 2-(diacetylamino)-3-methylbut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(diacetylamino)-3-methylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ester and amide groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

81629-71-2

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 2-(diacetylamino)-3-methylbut-2-enoate

InChI

InChI=1S/C10H15NO4/c1-6(2)9(10(14)15-5)11(7(3)12)8(4)13/h1-5H3

InChI Key

AIIKRMFCJJBIHF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)N(C(=O)C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.